Absence of PI3Kbeta Cellular Activity Compared to Analogues in the Same Scaffold Class
A structurally related phenylsulfonyl piperidine acetamide derivative, BDBM50070262, exhibits potent inhibition of PI3Kbeta-mediated Akt phosphorylation in PTEN-null MDA-MB-468 cells with an IC50 of 0.400 nM [1]. This serves as a class-level benchmark for the scaffold's potential. However, no equivalent cellular activity data exists for 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide, meaning its potency in this therapeutically relevant assay is unproven and cannot be assumed to match the benchmark.
| Evidence Dimension | Cellular PI3Kbeta inhibition (p-Akt) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | BDBM50070262 (analog): IC50 = 0.400 nM |
| Quantified Difference | Not calculable |
| Conditions | MDA-MB-468 cells, 2 h incubation |
Why This Matters
This reveals a critical data gap for researchers targeting PTEN-deficient cancers, making the compound's procurement a higher-risk, exploratory choice compared to analogs with proven cellular activity.
- [1] BindingDB. Entry for BDBM50070262 (CHEMBL3408270). View Source
